molecular formula C13H8ClO3- B1466555 5-Chloro-2-hydroxyphenylbenzene carboxylate CAS No. 5876-98-2

5-Chloro-2-hydroxyphenylbenzene carboxylate

Cat. No.: B1466555
CAS No.: 5876-98-2
M. Wt: 247.65 g/mol
InChI Key: OLXBNCSAXBFKHO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-hydroxyphenylbenzene carboxylate is a useful research compound. Its molecular formula is C13H8ClO3- and its molecular weight is 247.65 g/mol. The purity is usually 95%.
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Mechanism of Action

    Target of Action

    The primary target of 5-Chloro-2-hydroxyphenylbenzene carboxylate is the enzyme tyrosinase . Tyrosinase is a critical rate-limiting enzyme in the process of melanin synthesis within specialized organelles called melanosomes .

    Mode of Action

    The compound acts as a competitive inhibitor of tyrosinase . It binds to the active site of the enzyme, preventing it from interacting with its natural substrate, thereby inhibiting its activity .

    Biochemical Pathways

    The inhibition of tyrosinase by this compound affects the melanin synthesis pathway . This pathway involves the hydroxylation of L-tyrosine to 3,4-dihyroxyphenylalanine (L-DOPA) and oxidation of L-DOPA to O-dopaquinone . By inhibiting tyrosinase, the compound reduces melanin synthesis and deposition .

    Result of Action

    By inhibiting tyrosinase, this compound effectively reduces melanin levels . This can lead to a decrease in skin pigmentation, making the compound potentially useful in treating conditions related to hyperpigmentation .

Properties

IUPAC Name

2-(2-carboxyphenyl)-4-chlorophenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-8-5-6-12(15)11(7-8)9-3-1-2-4-10(9)13(16)17/h1-7,15H,(H,16,17)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXBNCSAXBFKHO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClO3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.